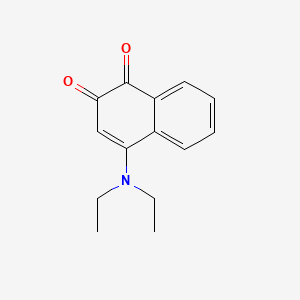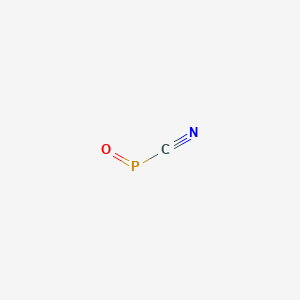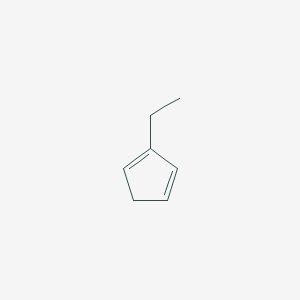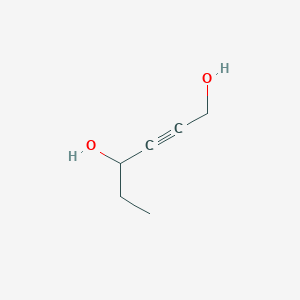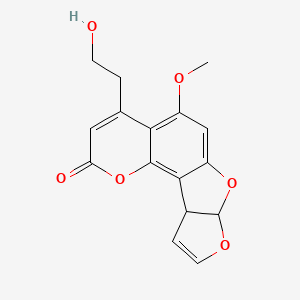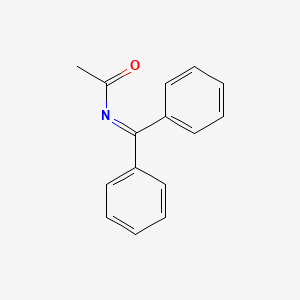
Silane, 2-butenyltrimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, 2-butenyltrimethyl-: is an organosilicon compound with the molecular formula C7H16Si . It is a derivative of silane, where one of the hydrogen atoms is replaced by a 2-butenyl group and three hydrogen atoms are replaced by methyl groups. This compound is known for its applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silane, 2-butenyltrimethyl- can be synthesized through the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst. The reaction typically involves the use of platinum or rhodium catalysts under mild conditions. The general reaction is as follows:
HSi(CH3)3+CH2=CHCH2CH3→Si(CH3)3CH2CH=CHCH3
Industrial Production Methods: In industrial settings, the production of silane, 2-butenyltrimethyl- often involves continuous flow reactors to enhance reaction efficiency and yield. The use of micro-tubing reactors allows for better control over reaction conditions, leading to higher purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions: Silane, 2-butenyltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The 2-butenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like halogens or acids can facilitate substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: Substituted silanes with various functional groups
Aplicaciones Científicas De Investigación
Chemistry: Silane, 2-butenyltrimethyl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology and Medicine: In biological research, this compound is used for surface modification of biomaterials to enhance biocompatibility. It is also explored for its potential in drug delivery systems.
Industry: In the industrial sector, silane, 2-butenyltrimethyl- is used in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of silane, 2-butenyltrimethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with organic and inorganic surfaces, enhancing adhesion and modifying surface properties. The presence of the 2-butenyl group allows for additional reactivity, making it a versatile compound in various chemical processes .
Comparación Con Compuestos Similares
- Silane, butyltrimethyl-
- Silane, vinyltrimethyl-
- Silane, allyltrimethyl-
Comparison: Silane, 2-butenyltrimethyl- is unique due to the presence of the 2-butenyl group, which provides additional reactivity compared to other similar compounds. This makes it more versatile in certain chemical reactions and applications. For example, the 2-butenyl group can undergo electrophilic substitution reactions more readily than the butyl or vinyl groups .
Propiedades
Número CAS |
18292-28-9 |
|---|---|
Fórmula molecular |
C7H16Si |
Peso molecular |
128.29 g/mol |
Nombre IUPAC |
but-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3 |
Clave InChI |
JARYEVBSCNFXFN-UHFFFAOYSA-N |
SMILES canónico |
CC=CC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)


